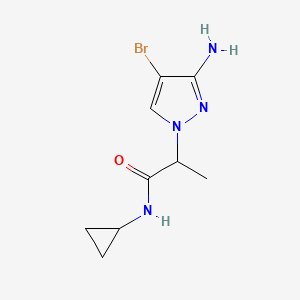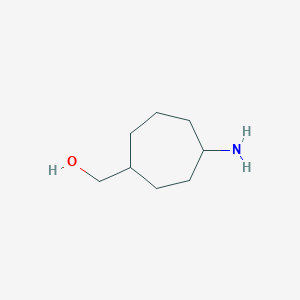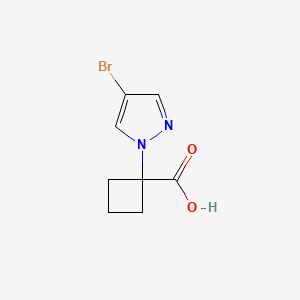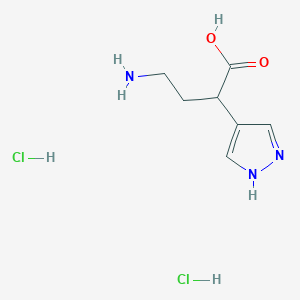![molecular formula C13H16Cl3N3O B13566368 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to a piperazine moiety
準備方法
The synthesis of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 4-chlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring.
Attachment of the Piperazine Moiety: The oxazole intermediate is then reacted with piperazine under suitable conditions to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反応の分析
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares a similar chlorophenyl group but has an oxadiazole ring instead of an oxazole ring.
1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone:
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides: These derivatives have been studied for their antitubercular activity and other biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H16Cl3N3O |
|---|---|
分子量 |
336.6 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-piperazin-1-yl-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C13H14ClN3O.2ClH/c14-11-3-1-10(2-4-11)12-9-16-13(18-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H |
InChIキー |
BKPVADYSTWHZSM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=C(O2)C3=CC=C(C=C3)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate](/img/structure/B13566295.png)


![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)




![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
